![molecular formula C10H5F6N B2404814 4,6-Bis(trifluoromethyl)-1H-indole CAS No. 496916-81-5](/img/structure/B2404814.png)
4,6-Bis(trifluoromethyl)-1H-indole
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Overview
Description
“4,6-Bis(trifluoromethyl)-1H-indole” is likely a type of organic compound known as an indole, which is characterized by a structure consisting of a six-membered benzene ring fused to a five-membered nitrogen-containing pyrrole ring . The “4,6-Bis(trifluoromethyl)” part of the name suggests that there are two trifluoromethyl groups attached to the 4th and 6th positions of the indole structure .
Molecular Structure Analysis
The molecular structure of “4,6-Bis(trifluoromethyl)-1H-indole” would likely be characterized by the presence of the indole core structure, with two trifluoromethyl groups attached at the 4th and 6th positions .
Scientific Research Applications
Synthesis and Chemical Properties
4,6-Bis(trifluoromethyl)-1H-indole is an important chemical compound in the realm of organic chemistry, especially in the synthesis of various indole derivatives. For instance, Khalafi‐Nezhad et al. (2008) demonstrated the use of trityl chloride as an efficient organic catalyst for the preparation of bis(indolyl)methanes, a process involving 1H-indole. This process, carried out under solvent-free conditions, signifies the utility of indole derivatives in organic transformations (Khalafi‐Nezhad et al., 2008). Zhu et al. (2020) further explored the synthesis of chiral trifluoromethylated bis(indolyl)methanes, highlighting the significance of the trifluoromethyl group in modifying the biological activities of parent compounds (Zhu et al., 2020).
Applications in Anion Sensing
Bayindir and Saracoglu (2016) investigated the synthesis of 2-alkylated indoles and bis(indolyl)methanes, emphasizing their application in anion sensing. Some indole derivatives exhibited selective recognition and sensing ability towards specific anions, demonstrating the compound's potential in chemical sensing technologies (Bayindir & Saracoglu, 2016).
Crystal Structure and Molecular Docking Studies
Sharma et al. (2021) conducted crystal structure and Hirshfeld surface analysis of a trifluoromethylphenyl derivative of 1H-indole. This study provides insights into the molecular interactions and potential inhibition properties of such molecules, which can be crucial for designing drugs targeting specific cellular mechanisms (Sharma et al., 2021).
Anticancer Activity
Budovská et al. (2018) focused on the design and synthesis of trifluoromethylphenylamino substituted spiroindoles, showcasing their potent antiproliferative effects against various cancer cell lines. This research underscores the relevance of trifluoromethylated indole derivatives in developing new anticancer therapies (Budovská et al., 2018).
Other Notable Studies
- Ramesh et al. (2003) explored the synthesis of bis- and tris(indolyl)methanes using heterogeneous catalysts, adding to the understanding of indole's reactivity in various chemical contexts (Ramesh et al., 2003).
- Ling et al. (2019) described a Ga(OTf)3-catalyzed alkylation of indoles, contributing to the synthesis of structurally diverse bis(indolyl)methanes with trifluoromethyl groups (Ling et al., 2019).
Safety and Hazards
Future Directions
properties
IUPAC Name |
4,6-bis(trifluoromethyl)-1H-indole |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H5F6N/c11-9(12,13)5-3-7(10(14,15)16)6-1-2-17-8(6)4-5/h1-4,17H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XTHQUNCROFOAOL-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CNC2=CC(=CC(=C21)C(F)(F)F)C(F)(F)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H5F6N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.14 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4,6-Bis(trifluoromethyl)-1H-indole |
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